

Application Notes and Protocols for Cy3.5 Alkyne in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5 alkyne

Cat. No.: B12375166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Cy3.5 alkyne**, a bright and photostable fluorescent dye, for super-resolution microscopy techniques. The alkyne functional group allows for covalent labeling of target biomolecules via "click chemistry," offering high specificity and efficiency. This document details the photophysical properties of **Cy3.5 alkyne**, experimental protocols for its use in Stochastic Optical Reconstruction Microscopy (STORM), and its potential applications in cellular imaging.

Introduction to Cy3.5 Alkyne in Super-Resolution Microscopy

Super-resolution microscopy techniques, such as STORM, Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy, have revolutionized cellular imaging by overcoming the diffraction limit of light. The choice of fluorophore is critical for the success of these techniques, requiring probes with high photon output, excellent photostability, and, for STORM and PALM, the ability to photoswitch between fluorescent and dark states.

Cy3.5, a member of the cyanine dye family, exhibits bright orange-red fluorescence and has demonstrated suitability for super-resolution applications.^[1] The alkyne derivative of Cy3.5 allows for its covalent attachment to azide-modified biomolecules through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.^{[2][3]}

This specific labeling strategy is invaluable for imaging a wide range of cellular targets with high precision.

Photophysical Properties of Cy3.5 Alkyne

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. The following tables summarize the key quantitative data for **Cy3.5 alkyne** and its sulfonated, more hydrophilic variant, **Sulfo-Cy3.5 alkyne**.

Property	Cy3.5 Alkyne (non-sulfonated)	Sulfo-Cy3.5 Alkyne	Reference(s)
Excitation Maximum (λ_{ex})	~581 nm	576 nm	[1][4]
Emission Maximum (λ_{em})	~596 nm	603 nm	
Extinction Coefficient (ϵ)	150,000 cm ⁻¹ M ⁻¹	139,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield (Φ)	0.15	0.11	
Stokes Shift	~15 nm	27 nm	
Solubility	DMSO, DMF	Water, DMF, DMSO	

Table 1: Photophysical Properties of **Cy3.5 Alkyne** Derivatives.

In the context of STORM, the blinking properties of the dye are crucial. While detailed quantitative analysis for **Cy3.5 alkyne** is not extensively published, related cyanine dyes like Cy3 have been shown to exhibit photoswitching behavior suitable for STORM, which can be improved with specific imaging buffer compositions.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules with Cy3.5 Alkyne via Copper-Catalyzed Click Chemistry

(CuAAC)

This protocol describes the general procedure for labeling azide-containing proteins or nucleic acids with **Cy3.5 alkyne**.

Materials:

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- **Cy3.5 alkyne** (dissolved in DMSO to a stock concentration of 1-10 mM)
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Copper-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO/water)
- Freshly prepared Sodium Ascorbate solution (e.g., 300 mM in water)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (anhydrous)
- Microcentrifuge tubes
- Purification column (e.g., size-exclusion chromatography) to remove excess dye

Procedure:

- **Prepare the Reaction Mixture:** In a microcentrifuge tube, combine the azide-modified biomolecule with **Cy3.5 alkyne** in PBS. A typical starting point is a 1.5 to 5-fold molar excess of the alkyne dye over the biomolecule.
- **Add Copper and Ligand:** Add the copper-stabilizing ligand to the reaction mixture, followed by the CuSO_4 solution. A common ratio is 2-5 equivalents of ligand to 1 equivalent of CuSO_4 .
- **Initiate the Reaction:** Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction. The final concentration of sodium ascorbate is typically in the range of 1-5 mM.

- Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.
- Purify the Labeled Biomolecule: Remove the excess, unreacted **Cy3.5 alkyne** and other reaction components by passing the reaction mixture through a suitable purification column (e.g., size-exclusion chromatography).
- Quantify Labeling Efficiency: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and Cy3.5 (~581 nm).

Protocol 2: Sample Preparation and STORM Imaging

This protocol outlines the steps for preparing cells labeled with **Cy3.5 alkyne** for STORM imaging.

Materials:

- Cells grown on high-precision glass coverslips (#1.5H)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody (if performing immunofluorescence)
- Azide-modified secondary antibody
- STORM Imaging Buffer (see below)

Procedure:

- Cell Culture and Labeling:
 - Culture cells on coverslips to the desired confluency.

- Introduce the azide-modified substrate for metabolic labeling or perform immunofluorescence with an azide-modified secondary antibody.
- Perform the click chemistry reaction with **Cy3.5 alkyne** as described in Protocol 1.
- Fixation and Permeabilization:
 - Fix the cells with fixation buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 5-10 minutes.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells in blocking buffer for at least 30 minutes to reduce non-specific antibody binding.
- Mounting for Imaging:
 - Mount the coverslip on a microscope slide with a freshly prepared STORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen entry.

STORM Imaging Buffer:

A typical STORM imaging buffer contains an oxygen scavenging system and a reducing agent to facilitate the photoswitching of the fluorophores. A commonly used buffer composition is:

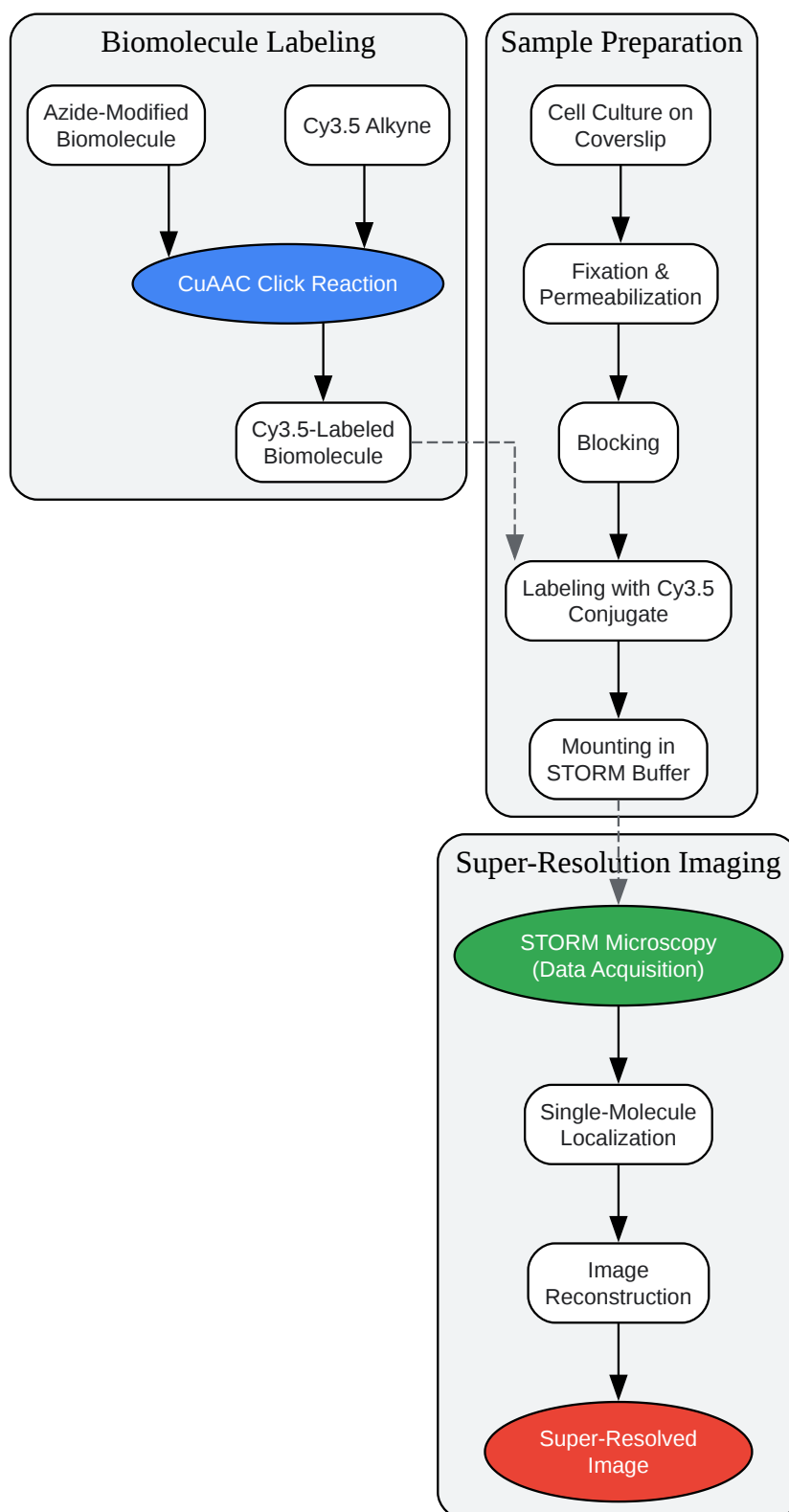
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX Solution: 0.5 mg/mL glucose oxidase and 40 µg/mL catalase in Buffer A (10 mM Tris-HCl, pH 8.0, 50 mM NaCl)
- Reducing Agent: 10-100 mM MEA (β-mercaptoethylamine) or other thiols.

To prepare the final imaging buffer, mix Buffer B with the GLOX solution and the reducing agent immediately before imaging. The optimal concentration of the reducing agent may need to be determined empirically for **Cy3.5 alkyne** to achieve the best blinking characteristics.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling and imaging cellular structures using **Cy3.5 alkyne** in STORM.

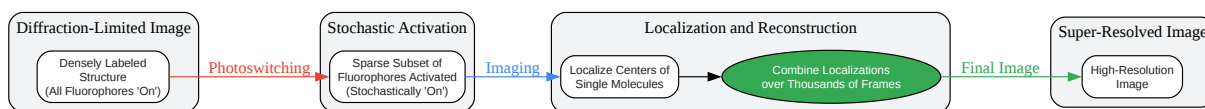


[Click to download full resolution via product page](#)

Caption: Experimental workflow for super-resolution imaging with **Cy3.5 alkyne**.

Principle of STORM

The following diagram illustrates the fundamental principle of Stochastic Optical Reconstruction Microscopy (STORM).



[Click to download full resolution via product page](#)

Caption: The principle of STORM super-resolution microscopy.

Applications in Cellular Imaging

Cy3.5 alkyne, coupled with click chemistry, enables the high-resolution imaging of a diverse array of cellular components and processes. Potential applications include:

- **Imaging the Cytoskeleton:** Labeling of azide-modified phalloidin or tubulin antibodies to visualize the intricate network of actin filaments and microtubules with nanoscale resolution.
- **Visualizing Newly Synthesized Biomolecules:** Metabolic labeling with azide-containing precursors for DNA (e.g., EdU), RNA, or proteins allows for the specific imaging of newly synthesized molecules, providing insights into cellular dynamics.
- **Mapping Glycosylation:** The use of azide-modified sugars enables the visualization of protein and lipid glycosylation patterns on the cell surface and within organelles.
- **Studying Protein-Protein Interactions:** Dual-color STORM with **Cy3.5 alkyne** and another photoswitchable dye can be used to investigate the colocalization and interaction of different proteins at the nanoscale.

Conclusion

Cy3.5 alkyne is a valuable tool for super-resolution microscopy, offering bright fluorescence and the ability for specific labeling through click chemistry. By following the provided protocols and understanding the photophysical properties of the dye, researchers can achieve high-quality, super-resolved images of cellular structures and processes. The versatility of click chemistry opens up a wide range of possibilities for investigating complex biological questions at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. research.yale.edu [research.yale.edu]
- 3. interchim.fr [interchim.fr]
- 4. Sulfo-Cy3.5 alkyne | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cy3.5 Alkyne in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375166#cy3-5-alkyne-in-super-resolution-microscopy-techniques>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com